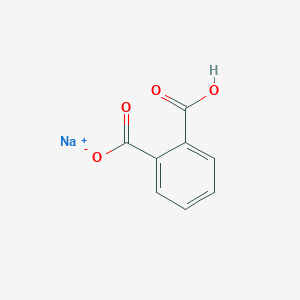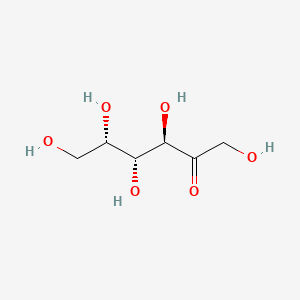
N1-(3-Aminopropyl)butane-1,4-diamine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-Aminopropyl)butane-1,4-diamine phosphate is a chemical compound known for its role in various biological and chemical processes. It is a type of polyamine, which are organic compounds having two or more primary amino groups. Polyamines are essential for cell growth and function, and they are found in all living cells. This compound is particularly significant in the study of cellular metabolism and regulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Aminopropyl)butane-1,4-diamine phosphate typically involves the reaction of 1,4-diaminobutane with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through various techniques such as crystallization, distillation, or chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(3-Aminopropyl)butane-1,4-diamine phosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the molecule is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction could yield amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N1-(3-Aminopropyl)butane-1,4-diamine phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and as a building block for more complex molecules.
Biology: The compound plays a crucial role in studying cellular metabolism, gene expression, and enzyme activity.
Medicine: It is investigated for its potential therapeutic effects, including its role in cancer treatment and neuroprotection.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N1-(3-Aminopropyl)butane-1,4-diamine phosphate involves its interaction with various molecular targets and pathways. It can bind to DNA, RNA, and proteins, influencing their structure and function. The compound is also involved in regulating ion transport, calcium dynamics, and signaling pathways, which are critical for cellular processes such as growth, differentiation, and stress response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spermidine: Another polyamine with similar structure and functions, involved in cellular metabolism and regulation.
Spermine: A polyamine with additional amino groups, playing a role in stabilizing DNA and RNA structures.
Putrescine: The simplest polyamine, involved in cell growth and differentiation.
Uniqueness
N1-(3-Aminopropyl)butane-1,4-diamine phosphate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its phosphate group also enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3.H3O4P/c8-4-1-2-6-10-7-3-5-9;1-5(2,3)4/h10H,1-9H2;(H3,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYFIQPTQUZRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN.OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22N3O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49721-50-8 |
Source


|
| Record name | 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49721-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B7949130.png)
![6-Oxa-1-aza-spiro[3.4]octane oxalate](/img/structure/B7949132.png)











